2-Pteridinamine, 4,6,7-triphenyl-
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Overview
Description
2-Pteridinamine, 4,6,7-triphenyl- is a chemical compound belonging to the pteridine family. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. The 4,6,7-triphenyl substitution on the pteridine core enhances its chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pteridinamine, 4,6,7-triphenyl- typically involves multi-step organic reactions. One common method includes the condensation of appropriate aromatic aldehydes with pteridine derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Pteridinamine, 4,6,7-triphenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine oxides, while reduction can produce pteridine amines.
Scientific Research Applications
2-Pteridinamine, 4,6,7-triphenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological systems and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Pteridinamine, 4,6,7-triphenyl- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenylpyrylium tetrafluoroborate: Another triphenyl-substituted compound with different chemical properties.
4-Pteridinamine, 2,6,7-triphenyl-: A closely related compound with similar structural features.
Uniqueness
2-Pteridinamine, 4,6,7-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
58549-87-4 |
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Molecular Formula |
C24H17N5 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4,6,7-triphenylpteridin-2-amine |
InChI |
InChI=1S/C24H17N5/c25-24-28-21(18-14-8-3-9-15-18)22-23(29-24)27-20(17-12-6-2-7-13-17)19(26-22)16-10-4-1-5-11-16/h1-15H,(H2,25,27,28,29) |
InChI Key |
XITLJARMPWSGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=NC(=N2)N)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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